2-[1-(5-bromofuran-2-yl)-N-phenylformamido]acetic acid
Overview
Description
2-[1-(5-bromofuran-2-yl)-N-phenylformamido]acetic acid is a chemical compound with the CAS Number: 1184056-88-9 . Its IUPAC name is [(5-bromo-2-furoyl)anilino]acetic acid . The molecular weight of this compound is 324.13 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H10BrNO4/c14-11-7-6-10 (19-11)13 (18)15 (8-12 (16)17)9-4-2-1-3-5-9/h1-7H,8H2, (H,16,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Scientific Research Applications
Antiprotozoal Agents
2-[1-(5-bromofuran-2-yl)-N-phenylformamido]acetic acid and its derivatives have been studied for their potential as antiprotozoal agents. These compounds exhibit strong DNA affinities and demonstrate significant in vitro activity against protozoan parasites like Trypanosoma brucei rhodesiense and Plasmodium falciparum. Some derivatives have shown excellent in vivo activity in the trypanosomal mouse model, suggesting their potential in treating diseases like sleeping sickness and malaria (Ismail et al., 2004).
Anticancer Evaluation
Derivatives of this compound have been synthesized and evaluated for their anticancer properties. These compounds, particularly those with naphthalene modifications, showed potential activity against breast cancer cell lines. This suggests their applicability in the development of novel anticancer drugs (Salahuddin et al., 2014).
Antimicrobial Activities
Some derivatives of this compound have been studied for their antimicrobial activities. These include the synthesis and evaluation of various triazole derivatives with potential activity against microorganisms. Such studies are crucial in the development of new antimicrobial agents, particularly in the face of increasing antibiotic resistance (Demirbas et al., 2004).
Radical Scavenging Activities
Compounds structurally related to this compound have been isolated from marine-derived fungi and shown significant radical scavenging activity. These findings highlight the potential of such compounds in the development of antioxidants or therapeutic agents targeting oxidative stress-related diseases (Liang Xifeng et al., 2006).
Properties
IUPAC Name |
2-(N-(5-bromofuran-2-carbonyl)anilino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO4/c14-11-7-6-10(19-11)13(18)15(8-12(16)17)9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGACMDEBLNYCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)O)C(=O)C2=CC=C(O2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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